Difficidin

In vivo efficacy Animal model Klebsiella pneumoniae

Procure Difficidin (CAS 95152-88-8) for murine bacteremia models requiring low ED50 (1.31 mg/kg vs oxydifficidin 15.6 mg/kg), reducing compound consumption and cost. Essential for alkaline pH applications due to superior stability. Select for anti-Ralstonia solanacearum studies; unlike co-produced polyketides, only Difficidin exhibits meaningful activity. Verify vendor DOT-controlled fermentation (≥20% air saturation) for maximal purity and yield. Note: intraperitoneal administration required; subcutaneous is ineffective.

Molecular Formula C31H45O6P
Molecular Weight 544.7 g/mol
CAS No. 95152-88-8
Cat. No. B1232683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifficidin
CAS95152-88-8
Synonymsdifficidin
Molecular FormulaC31H45O6P
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O
InChIInChI=1S/C31H45O6P/c1-6-17-25(2)22-23-29-20-16-15-19-27(4)30(37-38(33,34)35)21-14-12-10-8-7-9-11-13-18-26(3)28(5)24-31(32)36-29/h6-11,13,15-17,19,26,29-30H,1,5,12,14,18,20-24H2,2-4H3,(H2,33,34,35)/b9-7-,10-8-,13-11+,16-15+,25-17+,27-19+
InChIKeyZUWUQYGHRURWCL-XUIVTPDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difficidin (95152-88-8): A Broad-Spectrum Polyketide Antibiotic for Antimicrobial Research and Biocontrol Procurement


Difficidin (CAS 95152-88-8) is a macrocyclic polyene lactone phosphate ester belonging to the polyketide class of natural products, produced by fermentation of Bacillus species including Bacillus velezensis, B. amyloliquefaciens, and B. subtilis [1]. It was discovered at Merck & Co. and first reported in 1986, with its structure and activity characterized through a series of foundational studies [2]. The compound exhibits broad-spectrum antibacterial activity against both aerobic and anaerobic Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains [3]. Its mechanism of action involves rapid inhibition of bacterial protein synthesis and bactericidal activity against both growing and stationary phase cultures [4].

Why Difficidin (95152-88-8) Cannot Be Simply Substituted with Oxydifficidin or Other Bacillus Polyketides


While Bacillus species produce multiple polyketide antibiotics—including oxydifficidin, bacillaene, and macrolactin—direct substitution of one for Difficidin is not scientifically valid due to documented differential properties in key performance dimensions. Although oxydifficidin is the closest structural analog and shares the pks3 (dif) biosynthetic gene cluster with Difficidin [1], head-to-head comparative data reveal that Difficidin exhibits 11.9-fold greater in vivo efficacy (mouse Klebsiella pneumoniae bacteremia model ED50: 1.31 mg/kg vs. 15.6 mg/kg) [2] and markedly superior alkaline stability [3], while oxydifficidin demonstrates greater potency against certain phytopathogens [4]. Furthermore, among co-produced Bacillus polyketides, Difficidin has been shown to be the primary contributor to antibacterial activity against Ralstonia solanacearum, while bacillaene, macrolactin, and lipopeptides exhibit negligible or no activity against this pathogen [5]. These quantitative differences preclude simple interchangeability.

Difficidin (95152-88-8) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


In Vivo Efficacy Differentiation: Difficidin vs. Oxydifficidin in Murine Klebsiella pneumoniae Bacteremia Model

Difficidin demonstrates 11.9-fold superior in vivo protective efficacy compared to its closest structural analog oxydifficidin. When administered intraperitoneally, Difficidin required an ED50 of 1.31 mg/kg to protect mice against lethal Klebsiella pneumoniae bacteremia, whereas oxydifficidin required an ED50 of 15.6 mg/kg under identical conditions [1]. Notably, neither compound was effective via subcutaneous administration, indicating route-dependent bioavailability constraints common to both molecules [2].

In vivo efficacy Animal model Klebsiella pneumoniae Therapeutic index ED50

Physicochemical Stability Differentiation: Difficidin vs. Oxydifficidin Under Alkaline Conditions

Difficidin exhibits markedly superior stability under alkaline conditions compared to oxydifficidin, representing a critical differentiator for experimental handling, storage, and formulation applications requiring pH buffering [1]. Doctoral thesis research at University College London directly compared the stability profiles of both antibiotics produced from Bacillus subtilis ATCC 39374 fermentation and concluded that Difficidin was 'much more stable than oxydifficidin under alkaline conditions' [2]. Both compounds were equally unstable at pH ≤ 3.5, and in whole culture broth, both were predominantly bound to cell mass and more stable than free forms [3].

Stability Formulation pH stability Alkaline conditions Shelf-life

Biosynthetic Oxygen Sensitivity Differentiation: Dissolved Oxygen Tension Dependence of Difficidin vs. Oxydifficidin Production

Difficidin and oxydifficidin exhibit fundamentally different biosynthetic responses to dissolved oxygen tension (DOT) during fermentation, with Difficidin production being critically dependent on maintaining DOT at 20% air saturation while oxydifficidin synthesis remains unaffected by DOT levels [1]. Using a 20-L fermenter with PID-controlled DOT regulation, studies demonstrated that Difficidin production dropped sharply below 20% air saturation (critical DOT value), whereas oxydifficidin production showed no significant DOT dependence [2]. The critical DOT for maximum specific growth rate was below 5% air saturation, highlighting a distinct separation between growth optimization and antibiotic production parameters unique to Difficidin [3].

Fermentation optimization Dissolved oxygen Process development Yield optimization Scale-up

Antibacterial Specificity Within Pathogen Class: Difficidin as Primary Active Component Against Ralstonia solanacearum

Among the full suite of secondary metabolites produced by Bacillus amyloliquefaciens, Difficidin is uniquely identified as the principal contributor to antibacterial activity against Ralstonia solanacearum (tomato bacterial wilt pathogen), while co-produced compounds including lipopeptides, macrolactin, bacillaene, and bacilysin exhibit negligible or no activity [1]. Genetic knockout studies demonstrated that Difficidin inhibited R. solanacearum growth and disrupted cellular integrity, whereas lipopeptides, macrolactin, bacillaene, and bacilysin showed no antibacterial activity against this pathogen [2]. Bacillibactin contributed to a minor extent, with its activity increased by 27% in Δfur mutants [3].

Plant pathogen Ralstonia solanacearum Bacterial wilt Antibiotic specificity Biocontrol

Mode of Action Kinetics: Protein Synthesis Inhibition Rate Relative to Other Macromolecular Synthesis Pathways

Difficidin's mechanism of action is characterized by rapid, selective inhibition of protein synthesis that outpaces its effects on RNA, DNA, and cell-wall synthesis in growing bacterial cells [1]. Upon addition of Difficidin to log-phase Escherichia coli cultures, growth ceased immediately and small round cells accumulated within 30 minutes without lysis [2]. The compound was rapidly bactericidal to both growing and stationary phase cultures—a notable characteristic distinguishing it from antibiotics active only against replicating cells [3]. Protein synthesis was inhibited more rapidly than RNA, DNA, or cell-wall synthesis, and inhibition was also observed in cell-free translation systems [4]. The frequency of natural mutation to resistance in E. coli was less than 1 in 10^10 cells [5].

Mechanism of action Protein synthesis inhibition Bactericidal kinetics Escherichia coli Cell-free system

Difficidin (95152-88-8) Evidence-Based Application Scenarios for Research and Industrial Use


In Vivo Antibacterial Efficacy Studies Requiring Low-Dose Activity Against Gram-Negative Pathogens

Procure Difficidin over oxydifficidin when designing murine bacteremia models requiring low ED50 values. The 1.31 mg/kg ED50 of Difficidin against Klebsiella pneumoniae—11.9-fold more potent than oxydifficidin's 15.6 mg/kg—enables substantially lower compound consumption per animal study, reducing procurement costs and minimizing compound handling volumes [7]. Researchers should note that both compounds require intraperitoneal administration; subcutaneous routes are ineffective [8].

Formulation Development Under Alkaline Buffer Conditions or Long-Term Alkaline Storage

Select Difficidin over oxydifficidin for applications involving alkaline pH buffers, lyophilization in alkaline matrices, or any formulation requiring extended stability under non-neutral conditions. Direct comparative stability data demonstrate that Difficidin is 'much more stable than oxydifficidin under alkaline conditions' [7]. This differential stability profile directly affects experimental reproducibility and compound integrity during storage and handling [8].

Plant Pathogen Biocontrol Research Targeting Ralstonia solanacearum (Bacterial Wilt)

Use Difficidin, not crude Bacillus fermentation extracts or other Bacillus polyketides (bacillaene, macrolactin, lipopeptides), for investigating anti-R. solanacearum mechanisms. Genetic evidence confirms that among the full complement of Bacillus secondary metabolites, only Difficidin exhibits meaningful antibacterial activity against this economically important plant pathogen, while co-produced compounds show no detectable activity [7]. Crude extracts containing these inactive compounds will confound mechanism-of-action studies and provide inconsistent bioactivity results [8].

Fermentation Process Development and Scale-Up Requiring Tight Dissolved Oxygen Control

When developing fermentation protocols for Difficidin production, maintain dissolved oxygen tension (DOT) at ≥20% air saturation to prevent sharp declines in volumetric productivity. This process control parameter is uniquely critical for Difficidin biosynthesis; oxydifficidin production is DOT-independent and can be produced under broader oxygen conditions [7]. For procurement decisions, this differential oxygen sensitivity implies that Difficidin lots from poorly controlled fermentations may exhibit reduced purity or yield, necessitating vendor verification of DOT-controlled production processes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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